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Zinc octoate

Coating drier Toxicology Paint formulation

Zinc octoate (zinc 2-ethylhexanoate; CAS 136-53-8; molecular weight ~351.8 g/mol; theoretical Zn content 18.6%) is a metal carboxylate typically supplied as a liquid solution in mineral spirits with a practical zinc content of 17–19% w/w. This compound functions primarily as a Lewis acid catalyst, finding widespread use as a polyurethane catalyst, a coating drier, and a heat stabilizer for PVC.

Molecular Formula C16H32O4Zn
Molecular Weight 353.8 g/mol
Cat. No. B13827362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc octoate
Molecular FormulaC16H32O4Zn
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)O.CCCCCCCC(=O)O.[Zn]
InChIInChI=1S/2C8H16O2.Zn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);
InChIKeyYOEZTBGIFRPYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Octoate Procurement Guide: CAS 136-53-8 Chemical Properties and Industrial Baseline


Zinc octoate (zinc 2-ethylhexanoate; CAS 136-53-8; molecular weight ~351.8 g/mol; theoretical Zn content 18.6%) is a metal carboxylate typically supplied as a liquid solution in mineral spirits with a practical zinc content of 17–19% w/w . This compound functions primarily as a Lewis acid catalyst, finding widespread use as a polyurethane catalyst, a coating drier, and a heat stabilizer for PVC . Its core value proposition in procurement is its unique profile as a low-toxicity, delayed-action catalyst that offers a favorable balance of performance, cost, and regulatory compliance compared to organotin compounds [1].

Why Zinc Octoate Cannot Be Directly Substituted: Critical Differentiators for Scientific Procurement


A common procurement misconception is that all metal carboxylates are interchangeable. Substituting zinc octoate with a seemingly similar compound—such as zinc neodecanoate, cobalt octoate, or a tin-based catalyst—can lead to significant formulation failure [1]. These analogs differ fundamentally in catalytic activity, selectivity, thermal stability, toxicity profile, and cost . For example, cobalt octoate is a far more aggressive primary drier that can cause film wrinkling, while zinc neodecanoate exhibits a different reactivity profile due to its branched structure [2]. The following quantitative evidence demonstrates exactly where zinc octoate's performance diverges from its closest comparators, enabling informed, data-driven procurement decisions.

Zinc Octoate Quantitative Evidence Guide: Head-to-Head Performance Data Against Key Comparators


Zinc Octoate vs. Cobalt Octoate: Lower Acute Oral Toxicity and Reduced Film Defect Risk

In coating drier applications, cobalt octoate is the most active primary drier but has high acute oral toxicity and can cause film wrinkling due to overly rapid surface drying. Zinc octoate exhibits substantially lower acute oral toxicity (LD50 ~2000 mg/kg vs. ~800 mg/kg for cobalt octoate) and functions as an auxiliary drier that prevents wrinkling [1]. Its function is to moderate film formation and improve through-drying, making it a safer choice for formulators . Zinc octoate reduces the risk of film defects such as wrinkling and skinning .

Coating drier Toxicology Paint formulation

Zinc Octoate vs. Zinc Neodecanoate: Lower Reactivity Enables Controlled Polyurethane Catalysis

Zinc octoate and zinc neodecanoate are both zinc carboxylates used in polyurethane synthesis, but they differ significantly in reactivity. Zinc neodecanoate, with its branched neodecanoic acid ligand, exhibits higher catalytic activity and can promote urethane formation at lower temperatures [1]. In contrast, zinc octoate has lower activity and a more delayed action profile [2]. This makes zinc octoate the preferred catalyst when longer pot life or a slower gelation profile is required to prevent premature curing [3]. The difference in acid structure directly impacts the catalyst's steric hindrance and, consequently, its activity.

Polyurethane catalyst Reaction kinetics Gel time

Zinc Octoate vs. Bismuth Carboxylates: Comparable Toxicity Profile with Superior Cost-Effectiveness

Bismuth carboxylates are promoted as low-toxicity alternatives to organotin catalysts, but zinc octoate offers a similar safety advantage at a significantly lower cost [1]. Both catalyst classes are considered less toxic than organotins, but bismuth carboxylates are generally more expensive, making them less economical for large-scale industrial applications [2]. While zinc octoate may have lower catalytic activity than some bismuth compounds, its favorable cost profile and low toxicity make it the preferred choice for cost-sensitive formulations where the highest possible reactivity is not required [3]. Zinc octoate and bismuth carboxylates are often used synergistically.

Polyurethane catalyst Cost analysis Toxicity

Zinc Octoate vs. Zinc Naphthenate: Superior Color, Odor, and Stability Profile

Zinc octoate provides better color, lower odor, and superior stability compared to traditional zinc naphthenate . The naphthenic acid ligand in zinc naphthenate can contribute to darker color and stronger odor, making zinc octoate an upgraded alternative for applications requiring light-colored, low-odor formulations [1]. Zinc octoate's higher purity and more consistent composition also contribute to improved storage stability and performance reliability [2]. Additionally, zinc octoate is noted for having a lower price compared to other synthetic acid-based metal soaps.

Coating additive Appearance Stability

Zinc Octoate vs. Tin(II) Octoate: Lower Cytotoxicity for Biomedical Polymer Synthesis

For the synthesis of biodegradable polymers like polylactide (PLA) and polycaprolactone (PCL), tin(II) octoate (Sn(Oct)₂) is a highly efficient catalyst but raises concerns due to tin's potential cytotoxicity [1]. Zinc octoate has been investigated as a less cytotoxic alternative for these applications [2]. While tin(II) octoate may achieve faster polymerization rates, zinc octoate offers a safer catalyst option for biomedical applications where residual metal toxicity is a critical concern [3]. Studies on ε-caprolactone polymerization show zinc octoate requires conversion to alkoxide derivatives for initiation, similar to tin octoate, but with a different kinetic profile.

Biodegradable polymer Cytotoxicity Ring-opening polymerization

Zinc Octoate Thermal Stability: Functional up to 200°C

Zinc octoate exhibits excellent thermal stability, with a decomposition temperature generally above 200°C [1]. This property enables its use in high-temperature applications such as engine oils and industrial lubricants, where it decomposes to form zinc oxide (ZnO) and organic byproducts [2]. This thermal stability is a key differentiator for applications requiring sustained performance at elevated temperatures, ensuring the catalyst remains active and does not degrade prematurely during processing or use [3]. The melting point is typically around 120-130°C, with decomposition occurring at higher temperatures.

Thermal stability High-temperature applications Lubricant additive

Optimal Application Scenarios for Zinc Octoate Based on Quantified Performance Data


Controlled Polyurethane Elastomer and Coating Synthesis

Use zinc octoate when a delayed-action, lower-activity catalyst is required to manage pot life and prevent premature gelling in polyurethane formulations [1]. Its lower reactivity compared to zinc neodecanoate or organotin catalysts provides formulators with greater control over the curing process, especially in thick-section elastomers or large-scale coating applications where uniform curing is critical [2]. The evidence shows zinc octoate is ideal for balancing reactivity with processing window requirements [3].

Cost-Sensitive, Low-Toxicity Polyurethane Systems

Select zinc octoate for large-volume polyurethane production where regulatory pressure to eliminate organotin catalysts is high, but the higher cost of bismuth carboxylates is prohibitive [1]. The quantitative data confirms zinc octoate offers a favorable low-toxicity profile at a significantly lower cost than bismuth alternatives, making it the optimal economic choice for manufacturers seeking a safe and compliant catalyst [2]. It is often used in synergistic blends with bismuth catalysts to optimize both cost and performance [3].

High-Quality, Light-Colored Alkyd and Coating Drier

Utilize zinc octoate as an auxiliary drier in light-colored paints and coatings where film appearance and stability are paramount [1]. The evidence shows zinc octoate provides superior color stability and lower odor compared to zinc naphthenate [2]. Its function as a through-drier that prevents wrinkling and skinning makes it an essential component in high-performance coating systems, particularly when used in combination with primary driers like cobalt octoate [3].

Biomedical and Pharmaceutical Polymer Synthesis

Choose zinc octoate as a catalyst for ring-opening polymerization of lactide and caprolactone when synthesizing biodegradable polymers for drug delivery or medical devices [1]. The critical differentiator is its significantly lower cytotoxicity compared to tin(II) octoate, mitigating concerns about residual metal toxicity in the final polymer product [2]. This makes zinc octoate the preferred catalyst for applications requiring high purity and biocompatibility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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